molecular formula C21H25NO B4608791 N-cyclooctyl-2-biphenylcarboxamide

N-cyclooctyl-2-biphenylcarboxamide

Cat. No.: B4608791
M. Wt: 307.4 g/mol
InChI Key: WLMRXTNNDJSLSY-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a cyclooctyl group via an amide linkage. The biphenyl moiety often confers rigidity and π-π stacking capabilities, while the cyclooctyl group may enhance lipophilicity and influence conformational dynamics .

Properties

IUPAC Name

N-cyclooctyl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c23-21(22-18-13-7-2-1-3-8-14-18)20-16-10-9-15-19(20)17-11-5-4-6-12-17/h4-6,9-12,15-16,18H,1-3,7-8,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMRXTNNDJSLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related carboxamides:

Structural Analogues and Key Differences

Cyclopentanecarboxamide, N-(2-phenylethyl) (CAS 544663-39-0) Structure: Cyclopentane ring linked to a phenethyl group via an amide. Molecular Formula: C₁₄H₁₉NO (vs. C₂₁H₂₅NO for N-cyclooctyl-2-biphenylcarboxamide). Properties: Smaller molecular weight (217.3 g/mol), lower lipophilicity (XLogP3: ~3.0), and fewer rotatable bonds (4) compared to the larger cyclooctyl-biphenyl derivative .

N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide Structure: Cyclopentane-carboxamide with a hydroxylated and methylated phenyl group. Molecular Formula: C₁₃H₁₇NO₂ (219.28 g/mol). Properties: Polar hydroxyl group increases water solubility (PSA: ~49 Ų) but reduces membrane permeability relative to this compound .

Pharmacological and Physicochemical Comparisons

Property This compound* N-(2-phenylethyl)cyclopentanecarboxamide N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide
Molecular Weight (g/mol) ~307.4 217.3 219.3
XLogP3 (Lipophilicity) ~5.2 (estimated) ~3.0 ~2.8
Hydrogen Bond Donors 1 1 2
Rotatable Bonds 8 4 3
Topological Polar Surface Area (Ų) ~40 ~30 ~49

*Estimates based on structural similarity to compounds in evidence.

Functional Implications

  • Lipophilicity : The cyclooctyl group in this compound likely enhances membrane permeability compared to cyclopentane-based analogues, making it more suitable for central nervous system (CNS) targeting.
  • Conformational Flexibility : The biphenyl backbone and cyclooctyl group may allow for unique binding interactions in enzyme or receptor binding pockets, distinct from smaller analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-2-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-2-biphenylcarboxamide

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